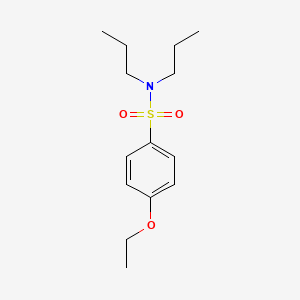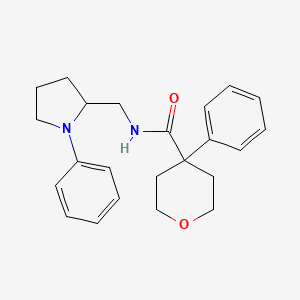
4-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolidine ring and a tetrahydropyran ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and tetrahydropyran is a six-membered ring with one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds often involve reactions like the Prins cyclization . This reaction is frequently used in the synthesis of compounds with a tetrahydropyranic structure .Scientific Research Applications
Design and Synthesis in Medicinal Chemistry
A novel series of histamine H3 receptor antagonists were developed, showcasing the application of scaffold hopping strategy in medicinal chemistry. This series, including derivatives of the chemical structure of interest, demonstrated good H3 receptor affinity, selectivity, and pharmacokinetic properties, highlighting their potential as orally potent and selective H3R antagonists (Gao et al., 2015).
Drug Synthesis and Optimization
Research has developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the chemical's role in optimizing drug synthesis processes. This method highlights the compound's potential in drug discovery and development, particularly in the context of HIV treatment (Ikemoto et al., 2005).
Antifungal Activity
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, showcasing the chemical structure's derivatives, were synthesized and tested against phytopathogenic fungi. This research indicates the compound's utility in developing antifungal agents with potential agricultural applications (Du et al., 2015).
Antimicrobial and Antitumor Activities
The chemical behavior of similar compounds was explored to yield derivatives with significant antioxidant, antitumor, and antimicrobial activities. This exploration underscores the chemical's relevance in developing new therapeutic agents (El‐Borai et al., 2013).
Enzymatic and Biological Inhibition
Further research into phenyl-substituted benzimidazole carboxamide derivatives highlights the chemical's potential in enzyme inhibition, particularly against poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. This indicates its importance in the design of anticancer drugs (Penning et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide” are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds with a pyrrolidine ring can interact with various biological targets due to the ring’s sp3-hybridization, contribution to the molecule’s stereochemistry, and increased three-dimensional coverage .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability. The compound’s pKa, a measure of its acidity or basicity, is predicted to be 16.13 , which could influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-22(23(13-16-27-17-14-23)19-8-3-1-4-9-19)24-18-21-12-7-15-25(21)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMVVLOVOWLVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


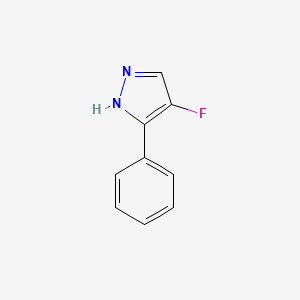
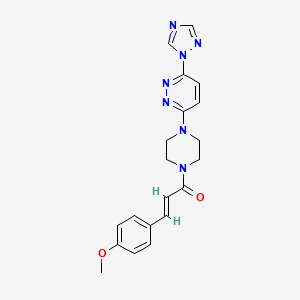
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)

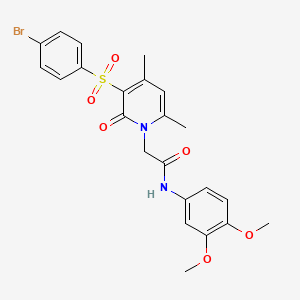
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)
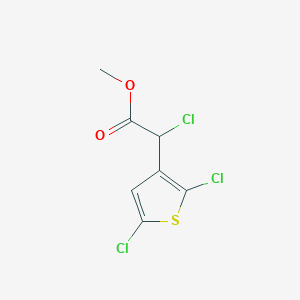
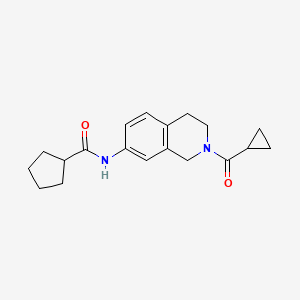
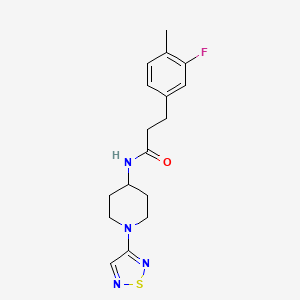
![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)
